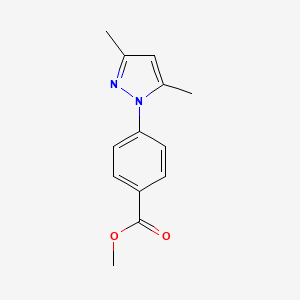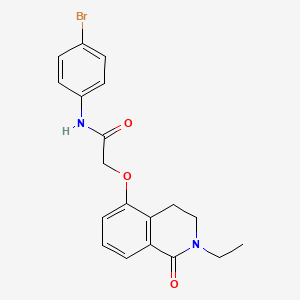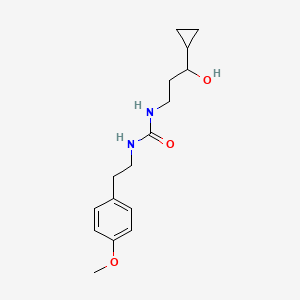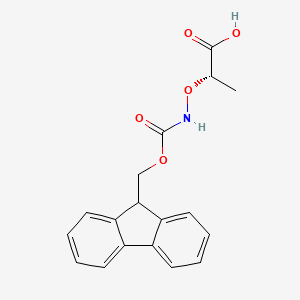
3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceuticals due to its bioactivity . The 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group is a type of quinoline, a class of compounds that often exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the amide group and the quinoline ring. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. The Balaban index (J) and lipophilicity (log P) play crucial roles in describing its antimicrobial activity .
Anticancer Potential
Given the benzamide scaffold, investigations have focused on its impact on cancer cells. Preclinical studies indicate that it may interfere with tumor growth, metastasis, or angiogenesis. Further research is needed to elucidate its precise mechanisms .
Medicinal Chemistry and Drug Design
Scientists have incorporated this compound into drug discovery efforts. By modifying its structure, they aim to create novel pharmaceutical agents. Computational studies, including quantitative structure-activity relationship (QSAR) analyses, guide these design strategies .
Synthetic Methodology
The compound’s synthesis has attracted interest due to its unique quinoline-based framework. Researchers have explored green approaches, such as one-pot reactions involving methyl arenes and eco-friendly catalysts like lactic acid. These methods contribute to sustainable synthesis .
Plant Hormone Analogues
The benzamide moiety resembles certain plant hormones. For instance, indole-3-acetic acid (IAA) is a natural plant growth regulator produced from tryptophan degradation. Researchers investigate whether this compound or its derivatives exhibit similar effects in plant systems .
Chemical Biology and Target Identification
Researchers use this compound as a chemical probe to identify potential biological targets. By studying its interactions with proteins, enzymes, or receptors, they gain insights into cellular processes and pathways .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Mode of Action
This interaction can result in changes to cellular processes, potentially leading to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that multiple pathways could be affected . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-3-2-4-13(9-11)17(21)18-14-6-7-15-12(10-14)5-8-16(20)19-15/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMCAZSRQQXODC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide](/img/structure/B2368965.png)
![1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2368966.png)
![(Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide](/img/structure/B2368969.png)
![N-[(2-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2368970.png)
![N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2368971.png)
![N-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2368974.png)
![N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368975.png)

![Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate](/img/structure/B2368978.png)

![5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2368982.png)
![N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2368983.png)

